SN-38-d3 Glucuronide
Description
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Properties
Molecular Formula |
C₂₈H₂₅D₃N₂O₁₁ |
|---|---|
Molecular Weight |
571.55 |
Synonyms |
4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-Deoxy-β-D-glucopyranosiduronic Acid; (4S)-4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indoliz |
Origin of Product |
United States |
Scientific Research Applications
Drug Metabolism Studies
Role in Pharmacokinetics
SN-38-d3 glucuronide is instrumental in understanding the metabolic pathways of irinotecan. Studies have shown that the formation of SN-38 glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1. Research indicates that variations in UGT1A1 gene polymorphisms can significantly affect the glucuronidation rates of SN-38, influencing both drug efficacy and toxicity profiles .
Analytical Techniques
The quantification of this compound is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of irinotecan, SN-38, and SN-38 glucuronide, allowing researchers to assess drug levels accurately in biological samples . This method enhances our understanding of how different factors, such as genetic variability and co-administered drugs, impact drug metabolism.
Cancer Therapy Applications
Enhanced Antitumor Activity
Research has demonstrated that SN-38 exhibits potent antitumor activity against various cancer types, including colorectal, breast, and lung cancers. The conversion of SN-38 to its glucuronide form can modulate its therapeutic effects. While SN-38 is highly cytotoxic, its glucuronide form may play a role in reducing systemic toxicity by facilitating excretion .
Combination Therapies
The interaction between SN-38 and other therapeutic agents has been studied extensively. For instance, histone deacetylase inhibitors (HDACis) have been shown to inhibit the glucuronidation process of SN-38, potentially increasing its active form's accumulation and enhancing anticancer effects . This suggests that strategic combinations of drugs could optimize treatment regimens for better patient outcomes.
Drug Delivery Systems
Nanoparticle Formulations
Innovative drug delivery systems utilizing nanoparticles have been developed to enhance the solubility and stability of SN-38 and its derivatives. For example, polymeric micelles and liposomal formulations have shown improved pharmacokinetic profiles and reduced side effects compared to conventional irinotecan treatments . These systems can encapsulate this compound to ensure targeted delivery to tumor sites while minimizing exposure to healthy tissues.
Case Studies
Preparation Methods
Deuterium Incorporation in SN-38
Enzymatic Glucuronidation of SN-38-d3
UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis
SN-38 glucuronidation is catalyzed by UGT isoforms, primarily UGT1A1 and UGT1A10. For the deuterated analog, recombinant UGT enzymes or human liver microsomes (HLMs) are incubated with SN-38-d3 and uridine diphosphate glucuronic acid (UDPGA):
-
Reaction Setup :
-
Incubation Conditions :
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Reaction Monitoring :
Studies demonstrate that UGT1A1*28 allelic variants reduce glucuronidation efficiency by 40–60%, necessitating genotype-matched HLMs for consistent yields.
Chemical Glucuronidation Strategies
Chemical synthesis avoids enzymatic variability and enables scalable production:
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Koenigs-Knorr Reaction :
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Protection-Deprotection Sequences :
Symeres reports a 62% yield for non-deuterated SN-38 glucuronide using this method, with deuterated analogs requiring optimized reaction times to prevent isotopic scrambling.
Purification and Characterization
Chromatographic Isolation
Crude reaction mixtures are purified via:
-
Preparative HPLC : C18 column (250 × 21.2 mm), gradient elution with acetonitrile/water (0.1% formic acid).
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Ion-Exchange Chromatography : DEAE Sephadex columns to separate anionic glucuronides from neutral impurities.
Typical purity thresholds exceed 95%, as verified by UV-HPLC and LC-MS.
Structural Confirmation
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NMR Spectroscopy : H-NMR confirms deuterium incorporation (absence of proton signals at δ 1.2–1.4 ppm for CD groups).
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High-Resolution Mass Spectrometry (HRMS) :
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Circular Dichroism (CD) : Verifies retention of the lactone ring configuration (positive Cotton effect at 270 nm).
Analytical Applications and Stability
Role as an Internal Standard
This compound is spiked into biological matrices (plasma, urine) to quantify endogenous SN-38 glucuronide via LC-MS/MS:
Q & A
Q. How is SN-38-d3 Glucuronide synthesized and characterized in vitro?
this compound is synthesized enzymatically using human-expressed UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, which catalyzes the glucuronidation of SN-38 (the active metabolite of irinotecan). The reaction mixture (SN-38 + UDPGA cofactor) is incubated for 24 hours, followed by liquid-liquid extraction with dichloromethane to remove unreacted SN-37. The aqueous layer containing this compound is purified via C18 solid-phase extraction (SPE), eluted with methanol, and concentrated. Purity is validated using UPLC with PDA detection (λ = 380 nm) and confirmed via MS/MS fragmentation patterns .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase UPLC-MS/MS is the gold standard for quantification. However, due to the high polarity of glucuronides, retention can be challenging. Strategies include:
- Solid-phase extraction (SPE): C18 or hydrophilic interaction liquid chromatography (HILIC) columns improve retention .
- Derivatization: Trimethylsilylation (TMSI) enhances detection sensitivity by modifying hydroxyl groups on the glucuronide moiety .
- Internal standards: Deuterated analogs (e.g., SN-38G-d3) correct for matrix effects and ionization variability .
Q. What are the stability considerations for this compound in experimental workflows?
- Storage: Store as a lyophilized powder at -20°C for long-term stability. In solution, use 50% methanol-water and store at -80°C for ≤6 months to prevent hydrolysis .
- pH sensitivity: Avoid alkaline conditions (>pH 8) to prevent β-glucuronidase-independent degradation. Include protease inhibitors in biological samples to mitigate enzymatic hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound pharmacokinetic data across studies?
Discrepancies often arise from:
- UGT1A1 polymorphisms: Genetic variants (e.g., UGT1A1*28) reduce glucuronidation efficiency by 30–70%, impacting metabolite ratios. Genotype participants or use recombinant UGT isoforms with consistent activity .
- Normalization errors: Correct urinary metabolite concentrations for creatinine levels to account for renal function variability .
- Sample preparation artifacts: Validate extraction recovery rates (e.g., liquid-liquid vs. SPE) and avoid freeze-thaw cycles that degrade labile glucuronides .
Q. What strategies optimize this compound detection in complex matrices like bile or feces?
- Enzymatic hydrolysis inhibition: Add saccharolactone (a β-glucuronidase inhibitor) during sample collection to preserve intact glucuronides .
- Chromatographic optimization: Use HILIC columns or ion-pair reagents (e.g., tetrabutylammonium) to improve retention of polar metabolites .
- High-resolution MS: Employ Q-TOF or Orbitrap systems to differentiate this compound from isobaric interferences (e.g., other acyl-glucuronides) .
Q. How do enzyme kinetics influence the synthesis yield of this compound in vitro?
UGT1A1 exhibits Michaelis-Menten kinetics with SN-38, with reported Km values of 5–20 µM. To maximize yield:
- Co-factor saturation: Maintain UDPGA concentrations ≥5 mM to avoid rate-limiting conditions .
- Competitive inhibition screening: Test for UGT inhibitors (e.g., flavonoids) in cell lysates or incubation buffers .
- Enzyme sourcing: Human liver microsomes (HLMs) or recombinant UGT1A1/1A7 isoforms yield higher specificity than non-human systems (e.g., rodent microsomes) .
Q. What statistical approaches are suitable for normalizing this compound flux data in metabolic studies?
- Bayesian modeling: Apply Markov chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis contributions from <sup>2</sup>H NMR data on glucuronide enrichment .
- ANOVA with post-hoc correction: Use Tukey’s HSD test to compare inter-group differences in glucuronide recovery rates (e.g., healthy vs. hepatopathy models) .
Q. How can cross-species differences in glucuronidation pathways impact translational research?
Rodent models often overexpress UGT1A7, which is absent in humans, leading to inflated glucuronide levels. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
